2-Amino-9-methoxy-5,6-dihydrobenzo[h]quinazoline
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Overview
Description
MFCD23596310, also known as 2-Amino-9-methoxy-5,6-dihydrobenzo[h]quinazoline, is a chemical compound with potential applications in various scientific fields. This compound is of interest due to its unique structure and properties, which make it suitable for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-methoxy-5,6-dihydrobenzo[h]quinazoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the quinazoline core, followed by functional group modifications to introduce the amino and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-methoxy-5,6-dihydrobenzo[h]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different hydrogenated forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations, including temperature, pH, and solvent choice.
Major Products
Scientific Research Applications
2-Amino-9-methoxy-5,6-dihydrobenzo[h]quinazoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-9-methoxy-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6-dihydrobenzo[h]quinazoline: Lacks the methoxy group, which may affect its reactivity and binding properties.
9-Methoxy-5,6-dihydrobenzo[h]quinazoline:
Uniqueness
2-Amino-9-methoxy-5,6-dihydrobenzo[h]quinazoline is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C13H13N3O |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
9-methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine |
InChI |
InChI=1S/C13H13N3O/c1-17-10-5-4-8-2-3-9-7-15-13(14)16-12(9)11(8)6-10/h4-7H,2-3H2,1H3,(H2,14,15,16) |
InChI Key |
LKBVQYLQSYYYCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC3=CN=C(N=C32)N)C=C1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.